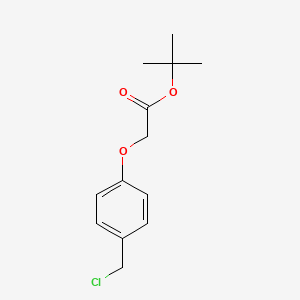
(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester: is a chemical compound that belongs to the class of organic esters. It is characterized by the presence of a chloromethyl group attached to a phenoxy ring, which is further connected to an acetic acid moiety that is esterified with tert-butyl alcohol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloromethylphenol and acetic anhydride .
Reaction Steps: The phenol is first reacted with acetic anhydride to form 4-chloromethylphenyl acetate . This intermediate is then treated with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final ester product.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using large reactors to ensure consistent quality and yield.
Continuous Flow Process: Some industrial setups may employ continuous flow reactors to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: The compound can be reduced to remove the chlorine atom, resulting in 4-methylphenoxy-acetic acid tert-butyl ester using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or ethers.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: 4-chloromethylbenzoic acid tert-butyl ester.
Reduction: 4-methylphenoxy-acetic acid tert-butyl ester.
Substitution: Amides, ethers.
Scientific Research Applications
(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used as a building block in the design of bioactive molecules for drug discovery.
Medicine: It may be employed in the development of pharmaceuticals, particularly in the creation of new therapeutic agents.
Industry: The compound finds use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester: can be compared with other similar compounds, such as:
4-Methylphenoxy-acetic acid tert-butyl ester: Lacks the chloromethyl group, leading to different reactivity and biological activity.
4-Chloromethylphenyl acetate: Similar structure but without the esterification with tert-butyl alcohol, resulting in different chemical properties.
4-Chloromethylbenzoic acid tert-butyl ester: Contains a carboxylic acid group instead of the ester group, altering its reactivity and applications.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
tert-butyl 2-[4-(chloromethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOFGLHWIXOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
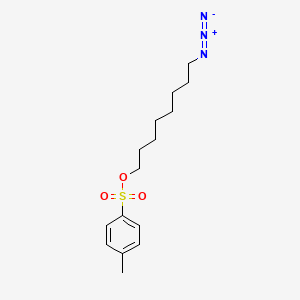
![1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone](/img/structure/B8123550.png)

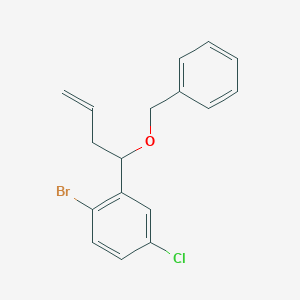
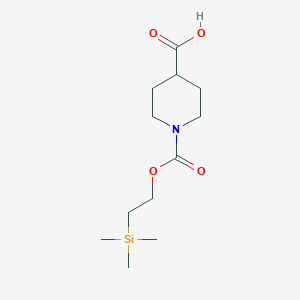
![5'-Bromo-4,4-difluoro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-ylamine](/img/structure/B8123581.png)
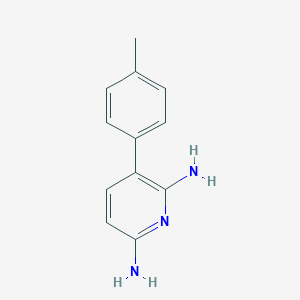
![3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8123596.png)
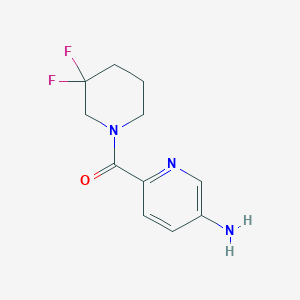
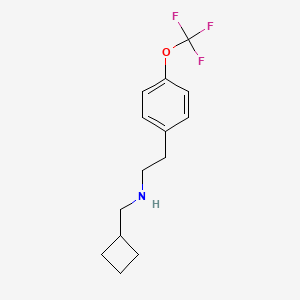
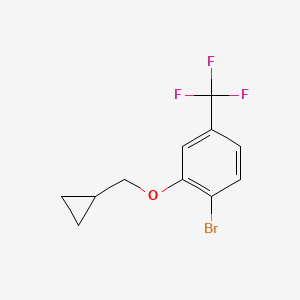
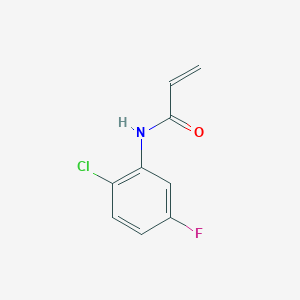
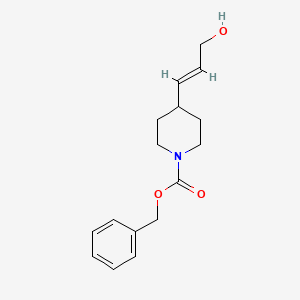
![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)
